8-Nitroguanosine

説明

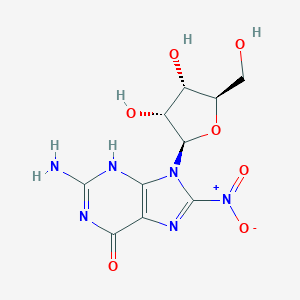

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOMRFOXYDMAH-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587396 | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337536-53-5 | |

| Record name | 8-Nitroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337536-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Nitroguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337536535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nitroguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 8-Nitroguanosine in Oxidative and Nitrative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative and nitrative stress are implicated in the pathogenesis of a wide range of diseases, from neurodegenerative disorders to cancer. A key molecule at the intersection of these processes is 8-Nitroguanosine (8-NO₂-G), a nitrated nucleoside formed from the reaction of guanine (B1146940) with reactive nitrogen species (RNS). This technical guide provides an in-depth examination of the role of this compound in oxidative and nitrative stress, its formation, its utility as a biomarker, and its involvement in cellular signaling pathways. Detailed experimental protocols for its detection and quantification are provided, along with a summary of key quantitative data and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Nexus of Oxidative and Nitrative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is a well-established contributor to cellular damage. Concurrently, nitrative stress arises from the excessive production of reactive nitrogen species (RNS), such as nitric oxide (NO) and its highly reactive derivative, peroxynitrite (ONOO⁻).[1][2] The convergence of these two pathways leads to the modification of crucial biomolecules, including lipids, proteins, and nucleic acids, thereby disrupting normal cellular function and contributing to disease pathology.[3]

Guanine, being the most easily oxidized of the DNA and RNA bases, is a primary target for both ROS and RNS.[4] The reaction of guanine with peroxynitrite, formed from the rapid reaction of nitric oxide and superoxide (B77818) anion, results in the formation of several products, most notably 8-oxoguanine and 8-nitroguanine (B15626).[3][5][6] This guide focuses on the latter, this compound, a stable and significant product of nitrative damage to RNA.[7]

Formation of this compound

The primary pathway for the formation of this compound involves the reaction of guanosine (B1672433) with peroxynitrite.[5][7] This reaction is dose-dependent on the concentration of peroxynitrite and is maximal at a physiological pH of around 8.[5][8]

Several sources can contribute to the generation of the necessary reactive species for this compound formation:

-

Peroxynitrite: Formed from the reaction of nitric oxide (NO) and superoxide anion (O₂⁻).[3][8]

-

Myeloperoxidase (MPO) and Horseradish Peroxidase (HRP): In the presence of nitrite (B80452) (NO₂⁻) and hydrogen peroxide (H₂O₂), these enzymes can generate reactive species that lead to the formation of this compound.[7]

-

3-morpholino-sydnonimine (SIN-1): This compound can concomitantly generate nitric oxide and superoxide anion, leading to the formation of peroxynitrite and subsequently this compound.[7]

Interestingly, 8-nitro-2'-deoxyguanosine (B12904573) formed in DNA is unstable and rapidly depurinates to release 8-nitroguanine. In contrast, this compound in RNA is significantly more stable, making it a more reliable biomarker of nitrative stress.[7]

Figure 1. Formation of this compound.

This compound as a Biomarker of Nitrative Stress

The stability of this compound in RNA, coupled with its formation under conditions of nitrative stress, makes it an excellent biomarker for a variety of pathological conditions.[7][9] Increased levels of this compound have been detected in numerous inflammation-associated diseases, including cancer and neurodegenerative disorders.[10][11]

Immunohistochemical studies have revealed the presence of this compound in inflamed tissues, where it is often co-localized with inducible nitric oxide synthase (iNOS).[2][12] Its detection in both the nucleus and cytosol of inflammatory and epithelial cells in these tissues, but not in normal tissues, further underscores its role as a marker of disease-related nitrative damage.[10]

Table 1: Quantitative Levels of 8-Nitroguanine in Peroxynitrite-Treated Calf Thymus DNA

| Peroxynitrite Concentration (µM) | 8-Nitroguanine Level (µmol/mol of guanine) |

| 2.5 | 211 |

| Control DNA | Not Detected |

Data sourced from a study using online solid-phase extraction LC-MS/MS for quantification.[13]

The Role of this compound in Cellular Signaling and Pathogenesis

Beyond its role as a passive biomarker, this compound actively participates in cellular signaling pathways and contributes to the pathogenesis of disease.

Mutagenesis and Carcinogenesis

8-Nitroguanine, the nucleobase of this compound, is a mutagenic lesion.[1][14] Its formation in DNA can lead to G:C to T:A transversions through two primary mechanisms:

-

Depurination: 8-nitro-2'-deoxyguanosine is unstable and can be spontaneously released from the DNA backbone, creating an apurinic site. During DNA replication, adenine (B156593) is preferentially incorporated opposite this apurinic site.[10][15]

-

Miscoding: 8-nitroguanine itself can mispair with adenine during DNA synthesis.[1]

This mutagenic potential implicates this compound in the initiation and promotion of inflammation-related carcinogenesis.[1][15] The formation of 8-nitroguanine is considered a key event in the link between chronic inflammation and cancer development.[16]

Figure 2. Mutagenic Pathway of 8-Nitroguanine.

Amplification of Oxidative Stress

This compound is a redox-active molecule that can amplify oxidative stress.[1] It has been shown to stimulate the production of superoxide from NADPH-P450 reductase and iNOS.[17] This creates a vicious cycle where nitrative stress leads to the formation of this compound, which in turn enhances the production of ROS, further exacerbating cellular damage.

Modulation of Enzyme Activity

Nitrated guanine nucleosides and nucleotides can interfere with the function of enzymes that utilize guanine nucleotides as substrates, such as GTP-binding proteins and cGMP-dependent enzymes.[4][10] This interference can disrupt critical cellular signaling pathways. Furthermore, a derivative, this compound 3',5'-cyclic monophosphate (8-nitro-cGMP), has been identified as a novel second messenger that can induce a post-translational modification called S-guanylation on proteins, affecting cellular responses to oxidative stress.[18]

Experimental Protocols for the Study of this compound

The accurate detection and quantification of this compound are crucial for understanding its role in biological systems. Several methods have been developed for this purpose.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This is a sensitive method for the detection of this compound in enzymatic hydrolysates of RNA.[7]

Methodology:

-

RNA Isolation and Hydrolysis: Isolate total RNA from cells or tissues using standard protocols. The RNA is then enzymatically hydrolyzed to its constituent nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated using reverse-phase HPLC.

-

Electrochemical Detection: this compound is detected using a dual-mode electrochemical detector. The nitro group is first reduced at one electrode, and the resulting amino product is then detected by oxidation at a second electrode.[19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of 8-nitroguanine.[13][20]

Methodology:

-

DNA/RNA Isolation and Hydrolysis: Isolate and hydrolyze the nucleic acids to release the nucleobases.

-

Chemical Derivatization (Optional but recommended for sensitivity): The sample can be derivatized to enhance ionization efficiency and improve detection limits. For example, 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG) can be used for derivatization.[20]

-

LC Separation: The sample is injected into an LC system for separation.

-

MS/MS Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the derivatized 8-nitroguanine.

Figure 3. LC-MS/MS Experimental Workflow.

Immunohistochemistry

This method is used to visualize the localization of this compound in tissue sections.[2]

Methodology:

-

Tissue Preparation: Fix and section the tissue of interest.

-

Antibody Incubation: Incubate the tissue sections with a primary antibody specific for this compound.

-

Secondary Antibody and Detection: Apply a labeled secondary antibody that binds to the primary antibody. The label (e.g., a fluorescent tag or an enzyme) allows for visualization of the this compound distribution within the tissue.

Implications for Drug Development

The central role of this compound in nitrative stress and its association with various diseases present opportunities for therapeutic intervention.

-

Targeting Peroxynitrite Formation: Strategies to reduce the formation of peroxynitrite, such as superoxide dismutase (SOD) mimetics or inhibitors of nitric oxide synthase, could decrease the levels of this compound and mitigate its downstream effects.

-

Antioxidant Therapies: Antioxidants that can scavenge peroxynitrite or its precursors may offer a protective effect.

-

Diagnostic and Prognostic Biomarker: Monitoring the levels of this compound in biological fluids or tissues could serve as a valuable tool for diagnosing diseases associated with nitrative stress and for assessing the efficacy of therapeutic interventions.[1][14]

Conclusion

This compound is a critical molecule in the pathophysiology of oxidative and nitrative stress. Its formation from the reaction of guanosine with reactive nitrogen species, its stability in RNA, and its direct involvement in mutagenesis and the amplification of oxidative stress highlight its importance. As a reliable biomarker, this compound provides a window into the extent of nitrative damage in various diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the roles of this compound and to explore novel therapeutic strategies targeting the pathways in which it is involved. A deeper understanding of this compound will undoubtedly advance our ability to combat a wide range of debilitating diseases.

References

- 1. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunohistochemical analysis of 8-nitroguanine, a nitrative DNA lesion, in relation to inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation of 8-nitroguanine and 8-oxoguanine due to reactions of peroxynitrite with guanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of this compound in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Nitrative stress through formation of this compound: insights into microbial pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Significance of 8-oxoGsn in Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound formation in viral pneumonia and its implication for pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. EpiQuik Nitrosative (8-Nitroguanine) DNA/RNA Damage Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. Nucleotides function as endogenous chemical sensors for oxidative stress signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of quantitative analysis of 8-nitroguanine concomitant with 8-hydroxydeoxyguanosine formation by liquid chromatography with mass spectrometry and glyoxal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Implications of 8-Nitroguanosine in Cellular RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Nitroguanosine (8-nitroG) is a product of nitrative damage to RNA, arising from the interaction of guanosine (B1672433) with reactive nitrogen species (RNS).[1][2] This modification serves as a significant biomarker for nitrative stress, a condition implicated in a wide array of pathologies including cancer, neurodegenerative diseases, and chronic inflammatory conditions.[3] The formation of 8-nitroG within cellular RNA is more stable than its DNA counterpart, 8-nitro-2'-deoxyguanosine, making it a reliable marker for assessing long-term nitrative damage.[1] The presence of 8-nitroG in RNA can interfere with RNA function and metabolism, potentially disrupting protein translation and other vital cellular processes.[1] This technical guide provides a comprehensive overview of the formation, biological consequences, and detection of 8-nitroG in cellular RNA, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways governing its formation.

Formation of this compound in Cellular RNA

The formation of this compound is a direct consequence of nitrative stress, a state of imbalance where the production of reactive nitrogen species overwhelms the cell's antioxidant defenses. The primary RNS responsible for guanosine nitration is peroxynitrite (ONOO⁻), which is formed from the rapid reaction of nitric oxide (NO•) and superoxide (B77818) (O₂•⁻).

Key enzymatic sources of these precursors include:

-

Inducible Nitric Oxide Synthase (iNOS): Upregulated during inflammation, iNOS produces large amounts of NO•.

-

Myeloperoxidase (MPO): This enzyme, present in neutrophils, can generate reactive nitrogen species that lead to the formation of this compound.

The chemical reaction involves the electrophilic attack of a nitrating agent, derived from peroxynitrite, at the C8 position of the guanine (B1146940) base within the RNA molecule.

Biological Implications of this compound in RNA

The presence of this compound in cellular RNA has significant biological consequences, impacting RNA function and contributing to cellular pathology.

Interference with RNA Function

This compound in RNA may interfere with its normal functions, including translation and interaction with RNA-binding proteins. While the precise quantitative impact on translation efficiency is an active area of research, the structural alteration of the guanine base is expected to hinder codon-anticodon recognition by the ribosome, potentially leading to translational stalling or the incorporation of incorrect amino acids.

A Stable Marker of Nitrative Damage

This compound is chemically more stable in RNA compared to its deoxy counterpart in DNA, which has a tendency to depurinate. This stability makes this compound in RNA an excellent biomarker for long-term cumulative nitrative stress in cells and tissues.

Role in Disease Pathogenesis

Elevated levels of this compound have been detected in various disease states, highlighting its role as a marker and potential mediator of pathology.

-

Cancer: Increased 8-nitroguanine (B15626) formation is observed in cancers associated with chronic inflammation, such as those of the stomach, nasopharynx, and bile ducts. Its presence is often correlated with a poor prognosis.

-

Neurodegenerative Diseases: Nitrative stress is a known contributor to neuronal damage in conditions like Alzheimer's and Parkinson's disease, where this compound can serve as an indicator of this damage.

-

Inflammatory and Infectious Diseases: Conditions such as viral pneumonia show significant formation of this compound, linking it directly to the inflammatory response.

Quantitative Analysis of this compound

The quantification of this compound is crucial for assessing the extent of nitrative damage. The following table summarizes the dose-dependent formation of the related 8-nitroguanine in DNA, which provides a reference for the expected levels of nitrative damage under different concentrations of peroxynitrite.

| Peroxynitrite Concentration (µM) | 8-Nitroguanine Level (µmol/mol of guanine) |

| 2.5 | 211 |

| 200 | 5823 |

Data adapted from a study on calf thymus DNA treated with peroxynitrite.

Experimental Protocols

Accurate detection and quantification of this compound in cellular RNA are essential for research and clinical applications. Below are detailed methodologies for key experiments.

Quantification of this compound in RNA by LC-MS/MS

This method offers high sensitivity and specificity for the detection of this compound.

1. RNA Isolation:

- Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol reagent or a commercial kit).

- Ensure the RNA is of high purity and integrity, as assessed by spectrophotometry and gel electrophoresis.

2. RNA Hydrolysis:

- To 50 µg of RNA, add nuclease P1 (10 units) in 20 mM sodium acetate (B1210297) buffer (pH 5.2) and incubate at 37°C for 2 hours.

- Add bacterial alkaline phosphatase (10 units) and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Use a C18 SPE cartridge to remove interfering substances.

- Condition the cartridge with methanol (B129727) followed by water.

- Load the hydrolyzed sample and wash with water.

- Elute the nucleosides with methanol.

- Dry the eluate under vacuum.

4. LC-MS/MS Analysis:

- Reconstitute the dried sample in the mobile phase.

- Inject the sample into an HPLC system coupled to a tandem mass spectrometer.

- Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

- Gradient: A linear gradient from 5% to 50% B over 15 minutes.

- Flow Rate: 0.2 mL/min.

- Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion of this compound to its specific daughter ion.

- Use a stable isotope-labeled internal standard for accurate quantification.

Immunohistochemical Detection of this compound in Tissues

This technique allows for the visualization of this compound distribution within tissue sections.

1. Tissue Preparation:

- Fix fresh tissues in 10% neutral buffered formalin overnight.

- Dehydrate the tissues through a graded series of ethanol (B145695) and clear in xylene.

- Embed the tissues in paraffin (B1166041) wax.

- Cut 4-5 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

- Deparaffinize the slides in xylene (2 x 5 minutes).

- Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.

- Allow the slides to cool to room temperature.

4. Immunohistochemical Staining:

- Wash the slides in phosphate-buffered saline (PBS).

- Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

- Wash in PBS.

- Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.

- Incubate with a primary antibody specific for 8-nitroguanine overnight at 4°C.

- Wash in PBS.

- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

- Wash in PBS.

- Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

- Wash in PBS.

- Develop the signal with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.

- Rinse with water.

5. Counterstaining and Mounting:

- Counterstain with hematoxylin.

- Dehydrate, clear, and mount with a permanent mounting medium.

Analysis of this compound by HPLC with Electrochemical Detection (HPLC-ECD)

This method is a sensitive technique for quantifying this compound, though it may require derivatization for optimal results.

1. Sample Preparation:

- Isolate and hydrolyze RNA to nucleosides as described in the LC-MS/MS protocol.

2. (Optional) Derivatization:

- For enhanced sensitivity and specificity, chemical derivatization can be employed. However, direct detection is also possible.

3. HPLC-ECD Analysis:

- Chromatographic Conditions:

- Column: C18 reverse-phase column.

- Mobile Phase: A phosphate (B84403) or acetate buffer with a methanol or acetonitrile gradient.

- Flow Rate: Typically 0.5-1.0 mL/min.

- Electrochemical Detection:

- Detector: An electrochemical detector with a glassy carbon working electrode.

- Potential: Apply an oxidizing potential to detect the electroactive this compound. The optimal potential should be determined empirically.

- Quantification is achieved by comparing the peak area of the sample to a standard curve of known this compound concentrations.

Signaling Pathways and Visualizations

The formation of this compound is intricately linked to cellular signaling pathways that are activated during inflammation and hypoxia.

Inflammatory Signaling Leading to this compound Formation

Inflammatory stimuli, such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, activate transcription factors like NF-κB. This leads to the upregulation of iNOS, which produces high levels of nitric oxide, a key precursor for peroxynitrite and subsequent this compound formation.

Caption: Inflammatory signaling cascade leading to the formation of this compound.

Crosstalk between Hypoxia and Inflammatory Pathways

Hypoxia, a common feature of inflamed tissues and tumors, can exacerbate nitrative stress. The hypoxia-inducible factor 1-alpha (HIF-1α) can be stabilized under hypoxic conditions and can also be activated by nitric oxide. HIF-1α can, in turn, upregulate the expression of iNOS, creating a feed-forward loop that enhances this compound formation.

Caption: Interplay between hypoxia and inflammation in promoting this compound formation.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a research setting.

Caption: A generalized workflow for the detection and analysis of this compound in biological samples.

Conclusion and Future Directions

This compound in cellular RNA is a critical molecule at the intersection of nitrative stress, RNA biology, and disease. Its stability and prevalence in pathological conditions make it an invaluable biomarker for research and potential clinical diagnostics. Future research should focus on elucidating the precise molecular mechanisms by which this compound impairs RNA function, particularly its impact on the fidelity and efficiency of protein translation. Furthermore, the development of high-throughput, cost-effective methods for the detection of this compound will be crucial for its broader application in clinical settings and drug development. Understanding the full spectrum of the biological implications of this RNA modification will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to the development of human cancers, estimated to be involved in approximately 25% of all cancer cases.[1][2] In an inflammatory microenvironment, inflammatory and epithelial cells produce reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][2][3] These reactive molecules can cause damage to cellular components, including DNA, leading to genomic instability and promoting carcinogenesis. 8-Nitroguanine (B15626), a nitrative DNA lesion, is a product of this process and has emerged as a crucial biomarker for evaluating the risk and prognosis of inflammation-related cancers. This guide provides a comprehensive overview of 8-nitroguanosine, its formation, the signaling pathways it's involved in, and the experimental methods for its detection and quantification.

Formation of this compound

The formation of this compound is a direct consequence of nitrative stress in the cellular environment.

-

Role of RNS: Under inflammatory conditions, the expression of inducible nitric oxide synthase (iNOS) is upregulated in inflammatory and epithelial cells. iNOS produces large amounts of nitric oxide (NO).

-

Peroxynitrite Formation: Nitric oxide rapidly reacts with superoxide (B77818) radicals (O₂·⁻) to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant.

-

Guanine (B1146940) Nitration: Peroxynitrite directly interacts with guanine residues in DNA and RNA, leading to the formation of 8-nitroguanine. This reaction is a key event in nitrative DNA damage.

The formation of 8-nitroguanine in DNA is chemically unstable, often leading to the spontaneous release of the damaged base and the creation of an apurinic (AP) site. This instability is a critical aspect of its mutagenic potential. In contrast, this compound formed in RNA is significantly more stable.

Signaling Pathways and Mutagenic Consequences

The production of this compound is intricately linked to pro-inflammatory signaling pathways that regulate iNOS expression. Its formation leads to specific types of DNA mutations that drive carcinogenesis.

Key Signaling Pathways

Several transcription factors are pivotal in upregulating iNOS expression during chronic inflammation:

-

Nuclear Factor-kappa B (NF-κB): NF-κB is a central regulator of inflammation. Stimuli such as bacterial lipopolysaccharide (LPS), viral antigens (e.g., from Opisthorchis viverrini), and pro-inflammatory cytokines activate NF-κB. This activation, often through Toll-like receptor (TLR) signaling, leads to the transcription of target genes, including iNOS.

-

Signal Transducer and Activator of Transcription 3 (STAT3): Cytokines like Interleukin-6 (IL-6), which are abundant in the inflammatory microenvironment, can activate the JAK-STAT pathway, leading to STAT3 activation and subsequent iNOS expression.

-

Hypoxia-Inducible Factor-1α (HIF-1α): Tumor growth often creates a hypoxic (low oxygen) environment. Hypoxia stabilizes HIF-1α, which in turn can induce iNOS expression, linking low oxygen levels to nitrative stress and tumor progression. There is evidence of reciprocal activation between HIF-1α and NF-κB, creating a feedback loop that sustains DNA damage.

Mutagenic Consequences

The presence of 8-nitroguanine in DNA is highly mutagenic:

-

Apurinic Site Formation: 8-nitroguanine is chemically unstable and can be spontaneously cleaved from the DNA backbone, creating an apurinic (AP) site.

-

G→T Transversions: During DNA replication, DNA polymerases preferentially insert an adenine (B156593) opposite the AP site. This results in a G:C to T:A transversion mutation after the next round of replication. This specific mutation type is frequently found in key cancer-related genes.

-

Gene Mutations: These G→T transversions have been observed in critical genes such as the ras proto-oncogene and the p53 tumor suppressor gene in cancers of the lung and liver, directly linking the DNA lesion to the activation of oncogenes and inactivation of tumor suppressors.

This compound as a Clinical Biomarker

Extensive research has demonstrated the accumulation of 8-nitroguanine in various inflammation-related precancerous and cancerous tissues, highlighting its potential as a clinical biomarker. Strong formation of 8-nitroguanine in tumor tissues is often associated with a poor prognosis.

| Cancer Type | Pathogen/Inflammatory Condition | Key Findings | Reference(s) |

| Cholangiocarcinoma | Opisthorchis viverrini (liver fluke) | 8-nitroguanine is formed in bile duct epithelial cells, with levels increasing from the acute to the chronic phase of infection. Formation is significantly higher in cancerous tissues compared to non-cancerous tissues and is associated with tumor invasion. | |

| Nasopharyngeal Carcinoma (NPC) | Epstein–Barr virus (EBV) | The intensity of 8-nitroguanine staining is significantly stronger in EBV-positive NPC cells compared to cells from patients with chronic nasopharyngitis. EBV-encoded proteins (LMP1) and RNAs (EBERs) induce iNOS expression. | |

| Gastric Cancer | Helicobacter pylori | 8-nitroguanine formation is significantly increased in the gastric epithelium of H. pylori-infected patients. Eradication of the bacteria leads to a reduction in 8-nitroguanine levels. | |

| Cervical Cancer | Human papillomavirus (HPV) | 8-nitroguanine accumulates in the carcinogenic process associated with HPV infection. | |

| Malignant Fibrous Histiocytoma | Chronic Inflammation / Hypoxia | Higher intensity of 8-nitroguanine staining is correlated with a worse patient outcome. Its formation is linked to both NF-κB (inflammation) and HIF-1α (hypoxia) pathways. | |

| Urinary Bladder Cancer | Schistosoma haematobium | 8-nitroguanine formation is significantly increased in bladder cancer associated with this parasitic infection compared to cancers without the infection. |

Experimental Protocols for Detection and Quantification

Accurate measurement of this compound is critical for its validation and use as a biomarker. Several methods are available, each with distinct advantages.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of 8-nitroguanine in tissue sections, providing valuable spatial information.

Principle: A specific primary antibody binds to 8-nitroguanine in the tissue. A secondary antibody, conjugated to an enzyme or fluorophore, binds to the primary antibody, allowing for visualization.

Detailed Protocol (General Outline):

-

Tissue Preparation: Fix fresh tissues (e.g., with Bouin's Solution or formalin), embed in paraffin, and cut into thin sections (e.g., 5-μm thickness).

-

Deparaffinization and Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol (B145695) solutions.

-

Antigen Retrieval: If using formalin-fixed tissues, heat sections in a retrieval solution (e.g., 10mM citrate (B86180) buffer, pH 6.0, or 5% urea (B33335) solution) to unmask the antigen.

-

Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum or 5% skim milk in PBS) for at least 30 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with a rabbit polyclonal anti-8-nitroguanine antibody (e.g., 1–2 µg/mL) overnight at 4°C or room temperature.

-

Secondary Antibody Incubation: After washing with PBS, incubate with an appropriate secondary antibody (e.g., biotin-labeled goat anti-rabbit IgG or Alexa Fluor-labeled antibody) for 40-60 minutes at room temperature.

-

Detection:

-

For Chromogenic Detection: Use a complex like avidin-biotin-peroxidase (ABC method) followed by a substrate (e.g., DAB) to produce a colored precipitate.

-

For Fluorescent Detection: Mount with a medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.

-

-

Analysis: Examine slides under a microscope to assess the intensity and localization of staining.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used for the quantitative measurement of 8-nitroguanine in liquid samples like serum, plasma, urine, or tissue lysates.

Principle (Competitive ELISA): 8-nitroguanine in the sample competes with a fixed amount of 8-nitroguanine antigen pre-coated on the microplate for binding to a limited amount of biotinylated primary antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of 8-nitroguanine in the sample.

Detailed Protocol (General Outline):

-

Sample/Standard Preparation: Prepare a standard curve using known concentrations of 8-nitroguanine (e.g., 0 to 1000 ng/mL). Dilute unknown samples to fall within the range of the standard curve.

-

Coating (if not pre-coated): Coat a 96-well plate with an 8-nitroguanine conjugate (e.g., 8-NG-BSA) and incubate overnight at 4°C.

-

Blocking: Wash the plate and add an assay diluent or blocking buffer to each well for 1-2 hours at room temperature to block non-specific binding sites.

-

Competitive Reaction: Add 50 µL of standards and unknown samples to the appropriate wells. Immediately add 50 µL of biotinylated anti-8-nitroguanine antibody working solution to each well.

-

Incubation: Cover the plate and incubate for 45-60 minutes at 37°C or as specified by the kit.

-

Washing: Wash the plate multiple times (e.g., 3-4 times) with wash buffer to remove unbound antibodies and antigens.

-

HRP-Streptavidin Incubation: Add HRP-Streptavidin conjugate to each well and incubate for a specified time (e.g., 1 hour) to bind to the biotinylated antibody.

-

Substrate Addition: After another wash step, add a TMB substrate solution. A blue color will develop. Incubate in the dark for ~30 minutes.

-

Stop Reaction: Add a stop solution (e.g., acidic solution) to each well. The color will change from blue to yellow.

-

Measurement: Read the optical density (absorbance) at 450 nm using a microplate reader. The intensity of the yellow color is inversely proportional to the 8-nitroguanine concentration.

-

Calculation: Calculate the concentration of 8-nitroguanine in the samples by comparing their absorbance values to the standard curve.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

These methods provide high sensitivity and specificity for the absolute quantification of 8-nitroguanine.

-

HPLC with Electrochemical Detection (HPLC-ECD): This technique separates the components of a sample digest, and the electrochemical detector provides highly sensitive quantification of this compound. A dual-mode detector can be used where the nitro group is first reduced at one electrode and the product is then detected by oxidation at a second electrode, enhancing specificity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is considered a gold-standard method for quantification. It involves separating the digested DNA/RNA components by LC, followed by ionization and detection by MS/MS. The use of an isotope-labeled internal standard allows for highly accurate and precise quantification. Chemical derivatization can be used to improve sensitivity and specificity, with one method reporting a detection limit as low as 0.015 nM.

| Method | Principle | Sample Type | Sensitivity | Throughput | Notes |

| IHC | Antigen-antibody reaction in situ | Fixed tissues | Low (Qualitative/Semi-quantitative) | Low | Provides spatial localization within tissue architecture. |

| ELISA | Competitive immunoassay | Liquid samples (serum, urine, lysates) | Moderate (~1 ng/mL) | High | Good for screening large numbers of samples. |

| HPLC-ECD | Chromatographic separation and electrochemical detection | Digested DNA/RNA, urine | High (femtomole levels) | Low-Medium | Requires specialized detector; good for quantitative analysis. |

| LC-MS/MS | Chromatographic separation and mass-based detection | Digested DNA/RNA, urine | Very High (sub-nanomolar) | Low-Medium | Gold standard for accuracy and specificity; requires isotope standards. |

Conclusion and Future Perspectives

This compound is a direct molecular link between chronic inflammation, nitrative DNA damage, and carcinogenesis. Its formation via RNS-driven pathways leads to characteristic G→T transversion mutations that can activate oncogenes and inactivate tumor suppressors. The consistent detection of elevated this compound levels in various inflammation-associated malignancies validates its role as a potent biomarker.

For researchers and drug development professionals, this compound offers several opportunities:

-

Risk Assessment: It can serve as a biomarker to identify individuals with chronic inflammatory conditions who are at a higher risk of developing cancer.

-

Prognostic Indicator: Levels of this compound in tumor tissues can help predict patient outcomes and disease progression.

-

Therapeutic Monitoring: It could be used to monitor the efficacy of anti-inflammatory or anti-parasitic therapies in reducing nitrative stress and cancer risk.

The continued development and standardization of sensitive detection methods, particularly LC-MS/MS, will be crucial for translating the use of this compound from a research tool to a validated clinical biomarker. Further studies are warranted to establish its definitive role in the pathophysiology of a wider range of diseases and to explore its potential as a target for therapeutic intervention.

References

- 1. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

chemical and physical properties of 8-Nitroguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nitroguanosine is a nitrated nucleoside formed endogenously and exogenously through the reaction of guanosine (B1672433) with reactive nitrogen species (RNS).[1][2][3] Initially identified as a marker of nitrative stress and DNA damage, emerging research has unveiled its role as a signaling molecule, particularly through its cyclic monophosphate derivative, 8-nitro-cGMP.[4][5] This guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its involvement in key biological signaling pathways. The information is presented to support further research and therapeutic development.

Chemical and Physical Properties

This compound is a derivative of guanosine with a nitro group substituted at the 8-position of the purine (B94841) ring. This modification significantly influences its chemical reactivity and biological function.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₂N₆O₇ | |

| Molecular Weight | 328.24 g/mol | |

| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-nitro-1H-purin-6-one | |

| CAS Number | 337536-53-5 | |

| Appearance | Yellow to Brown Solid | (for 8-Nitroguanine) |

| Solubility | Soluble in DMSO, Aqueous Base (Slightly) | (for 8-Nitroguanine) |

| Storage Temperature | -20°C for long-term storage |

| Stability Data | Condition | Half-life | Source |

| This compound | pH 7, 37°C | 5 hours | |

| This compound | pH 7, 5°C | Several weeks | |

| 8-Nitro-2'-deoxyguanosine | Room Temperature | ~10 minutes | |

| 8-Nitro-2'-deoxyguanosine | 37°C | ≤ 3 minutes |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from 8-bromoguanosine (B14676) via nucleophilic substitution with a nitrite (B80452) salt.

Materials:

-

8-Bromoguanosine

-

Sodium nitrite (NaNO₂)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

-

Dissolve 8-bromoguanosine in anhydrous DMSO.

-

Add sodium nitrite to the solution.

-

Incubate the reaction mixture at 70°C for 3 hours.

-

Purify the resulting this compound using reverse-phase HPLC.

-

Confirm the identity of the purified product by its absorption spectrum and molecular mass (327 Da, corresponding to the protonated molecule).

The following diagram illustrates the workflow for the synthesis of this compound.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

A sensitive and precise method for the determination of 8-Nitroguanine (B15626) (the nucleobase of this compound) involves LC-MS with derivatization.

Materials:

-

DNA sample

-

Enzymes for DNA digestion

-

6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG) for derivatization

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Digest the DNA sample enzymatically to release the nucleobases.

-

Derivatize the sample with MTNG.

-

Analyze the sample using an LC-MS system.

-

Set the mass spectrometer to operate in negative ion mode (ESI-).

-

Use selective ion monitoring (SIM) for the derivatized 8-Nitroguanine and an appropriate internal standard.

The following diagram outlines the analytical workflow for 8-Nitroguanine quantification.

Biological Significance and Signaling Pathways

This compound and its derivatives are implicated in various biological processes, acting as more than just markers of cellular damage.

Formation under Nitrative Stress

Reactive nitrogen species (RNS), such as peroxynitrite (ONOO⁻), are generated during inflammation and can nitrate (B79036) guanine (B1146940) residues in DNA and RNA to form 8-nitroguanine and this compound, respectively. This process is a hallmark of nitrative stress.

Involvement in Autophagy

Recent studies have identified a role for 8-nitro-cGMP in the regulation of autophagy. Specifically, in antibacterial autophagy (xenophagy), S-guanylation of bacterial surface proteins acts as a "tag". This tagging promotes the ubiquitination of the invading bacteria, marking them for clearance by the autophagic machinery. This process is independent of the master autophagy regulator mTOR.

Conclusion

This compound is a multifaceted molecule with significant implications for cell biology and medicine. While its role as a biomarker of nitrative DNA damage is well-established, its function as a signaling molecule in pathways such as autophagy opens new avenues for research and therapeutic intervention. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals in the fields of biochemistry, pharmacology, and drug development to further explore the potential of this compound and its derivatives.

References

- 1. Formation of this compound in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Nitro-cGMP: A Novel Protein-Reactive cNMP and Its Emerging Roles in Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 8-Nitroguanosine in the Pathogenesis of Viral Pneumonia: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Viral pneumonia, particularly when caused by virulent strains such as influenza virus, can lead to severe lung injury and acute respiratory distress syndrome (ARDS). The pathogenesis is often driven by an overexuberant host inflammatory response rather than the direct cytopathic effects of the virus. A key element of this inflammatory cascade is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This guide focuses on 8-nitroguanosine (8-nitroG), a specific marker of RNS-induced nucleic acid damage, and elucidates its central role in the molecular mechanisms underlying viral pneumonia. We detail its formation, its contribution to a feedback loop of nitrative and oxidative stress, methodologies for its detection, and its potential as both a biomarker and a therapeutic target.

Introduction: Nitrative Stress in Viral Pneumonia

During viral infections of the respiratory tract, the host immune response involves the recruitment of inflammatory cells like macrophages and neutrophils.[1] These cells, along with respiratory epithelial cells, produce a barrage of reactive molecules to combat the pathogen.[2] Key among these are nitric oxide (NO), generated by inducible nitric oxide synthase (iNOS), and the superoxide (B77818) anion (O₂•−).[3][4] While essential for host defense, excessive production of these molecules leads to a state of "nitrative stress."

The rapid, diffusion-limited reaction between NO and O₂•− forms peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant.[4] Peroxynitrite can damage a wide array of biomolecules, including proteins, lipids, and nucleic acids, through oxidation and nitration reactions. The nitration of guanine (B1146940) bases in RNA and DNA results in the formation of 8-nitroguanine (B15626) and its corresponding nucleoside, this compound. Studies have demonstrated that this compound is not merely an inert byproduct of this process but an active participant in amplifying cellular damage, making it a critical molecule in the pathogenesis of viral pneumonia.

The Biochemical Formation of this compound

The formation of this compound is a multi-step process initiated by the host's innate immune response to viral infection.

-

Viral Infection and Immune Activation: Infection with pneumotropic viruses, such as influenza or Sendai virus, triggers an inflammatory response in the lungs, characterized by the infiltration of macrophages and neutrophils.

-

Upregulation of iNOS: Proinflammatory cytokines stimulate the expression of inducible nitric oxide synthase (iNOS) in respiratory epithelial cells and inflammatory cells.

-

Generation of NO and Superoxide: iNOS produces large quantities of nitric oxide (NO). Concurrently, enzymes like NADPH oxidase, activated during the inflammatory "respiratory burst," generate superoxide anions (O₂•−).

-

Peroxynitrite Formation: NO and O₂•− react almost instantaneously to form peroxynitrite (ONOO⁻).

-

Guanosine (B1672433) Nitration: Peroxynitrite attacks the C8 position of guanosine within RNA molecules, forming this compound. This modification is particularly prevalent in the bronchial and bronchiolar epithelial cells, the primary sites of infection.

Pathogenic Role and Mechanisms of Action

Evidence from animal models strongly implicates this compound as a key mediator of lung injury in viral pneumonia. In mouse models of influenza and Sendai virus infection, the formation of this compound colocalizes with iNOS expression in bronchial epithelial cells. Crucially, mice deficient in iNOS exhibit a significant reduction in this compound formation, which is directly correlated with markedly improved histopathological outcomes and increased survival, without compromising viral clearance. This demonstrates that the damage is mediated by the host's NO production, not the virus itself.

Amplification of Oxidative and Nitrative Stress

This compound is not a passive marker of damage; it actively amplifies oxidative stress, creating a vicious cycle. It has been shown to stimulate superoxide generation from enzymes like cytochrome P450 reductase and can cause the "uncoupling" of iNOS itself. An uncoupled iNOS enzyme produces superoxide instead of NO, further feeding the production of peroxynitrite and exacerbating both oxidative and nitrative damage to cellular components. This feedback loop likely contributes significantly to the destruction of pulmonary architecture and apoptotic changes seen in severe viral pneumonia.

Mutagenic Potential

While this compound forms in RNA, its DNA counterpart, 8-nitroguanine, is a known mutagenic lesion. It is chemically unstable in DNA and can lead to spontaneous depurination, creating apurinic sites that result in G:C to T:A transversion mutations. Although RNA damage is not heritable, the high levels of nitrative stress that produce this compound in RNA also affect DNA, contributing to genomic instability in surviving host cells.

Experimental Protocols and Detection Methods

The detection and quantification of this compound are crucial for studying its role in disease and for its development as a biomarker. Several methods are available, each with distinct advantages.

Key Experimental Protocols

Protocol 1: Immunohistochemical (IHC) Detection in Lung Tissue This method, used in foundational in vivo studies, allows for the visualization of this compound distribution within the lung architecture.

-

Tissue Preparation: Perfuse and fix mouse lungs in 2% periodate-lysine-paraformaldehyde. Prepare 6-μm frozen sections.

-

Immunostaining: Employ an indirect immunoenzyme technique.

-

Incubate sections with a primary anti-8-nitroguanosine antibody (e.g., 10 μg/ml).

-

Apply an alkaline phosphatase-conjugated secondary antibody.

-

Use a suitable substrate for visualization (e.g., Vector Red Substrate Kit I).

-

-

Specificity Controls:

-

To confirm specificity, pre-incubate the primary antibody with authentic this compound to block the signal.

-

Alternatively, pretreat tissue sections with sodium hydrosulfite, which reduces this compound to 8-aminoguanosine, thereby eliminating the antibody binding site.

-

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS provides high sensitivity and specificity for the absolute quantification of 8-nitroguanine (from DNA) or this compound (from RNA).

-

Sample Preparation: Isolate DNA or RNA from tissue or cell samples. Perform enzymatic hydrolysis to release individual nucleosides/bases.

-

Derivatization (Optional but Recommended): To enhance sensitivity, derivatize the sample with an agent like 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG).

-

Analysis:

-

Inject the sample into an LC-MS/MS system.

-

Use an isotopically labeled internal standard (e.g., [¹³C₂,¹⁵N]-8-nitroG) for precise quantification.

-

Operate the mass spectrometer in selective ion monitoring mode to detect the specific mass-to-charge ratios of the derivatized product and the internal standard.

-

Comparison of Detection Methods

The choice of method depends on the research question, balancing the need for spatial information with quantitative accuracy.

| Method | Principle | Sample Type | Sensitivity / LOD | Advantages | Disadvantages | Citations |

| Immunohistochemistry (IHC) | Antibody-based detection | Fixed tissue sections | Semi-quantitative | Provides spatial localization within tissue | Not precisely quantitative; subject to antibody cross-reactivity | |

| HPLC-ECD | Electrochemical detection after chromatographic separation | Urine, tissue hydrolysates | ~50 fmol (urine) | Quantitative; relatively accessible | Lower sensitivity than MS; requires immunoaffinity purification for complex samples | |

| LC-MS/MS | Mass-based detection after chromatographic separation | DNA/RNA hydrolysates, body fluids | High (e.g., 3.0 nM LOQ; 0.015 nM LOD) | Highly sensitive and specific; considered the gold standard for quantification | Requires specialized equipment and expertise; 8-nitroguanine is unstable in DNA | |

| Colorimetric ELISA Kit | Antibody-based detection in a microplate format | Isolated DNA/RNA | High (e.g., 2 pg) | High-throughput; easy to use; no DNA hydrolysis needed | May have lower specificity than LC-MS/MS; indirect detection |

Experimental Workflow Visualization

This compound as a Clinical Biomarker

The properties of this compound make it a promising biomarker for assessing nitrative stress and disease severity in viral pneumonia and other inflammatory conditions. While 8-nitro-2'-deoxyguanosine (B12904573) in DNA is unstable and rapidly depurinates, this compound in RNA is significantly more stable. This stability suggests that measuring this compound in cellular RNA could serve as a reliable marker of cumulative RNS exposure in tissues. Furthermore, free 8-nitroguanine, a product of DNA/RNA damage and repair, is excreted in urine and can be detected, offering a non-invasive method to monitor systemic nitrative stress.

Therapeutic Implications and Future Directions

The central role of the iNOS-NO-peroxynitrite-8-nitroguanosine axis in the pathology of viral pneumonia opens several avenues for therapeutic intervention. The success of iNOS-deficient mice in surviving severe viral infection provides a strong proof-of-concept.

Potential therapeutic strategies include:

-

iNOS Inhibitors: Pharmacological inhibition of iNOS could reduce the primary source of excess NO, thereby preventing peroxynitrite formation.

-

Peroxynitrite Scavengers: Compounds that can safely neutralize peroxynitrite before it can damage biomolecules are of high interest.

-

Antioxidants: While general antioxidants may be beneficial, targeted approaches to reduce superoxide levels (e.g., with SOD mimetics) could prevent its reaction with NO.

Developing therapies that can modulate this pathway without completely compromising the necessary antimicrobial functions of NO is a key challenge for drug development professionals. Future research should focus on identifying the precise downstream signaling events triggered by this compound in RNA and exploring the efficacy of targeted inhibitors in clinically relevant animal models of viral pneumonia.

Conclusion

This compound is a critical mediator in the pathogenesis of viral pneumonia. Arising from the host's own inflammatory response, it is both a marker and a driver of nitrative stress. Its formation from peroxynitrite and its subsequent action to amplify superoxide production create a destructive feedback loop that leads to severe lung injury. Detailed methodologies now exist for its reliable detection and quantification, paving the way for its use as a clinical biomarker. Understanding this pathway provides a clear rationale for developing targeted therapeutics, such as iNOS inhibitors and peroxynitrite scavengers, to mitigate the severe complications of influenza and other respiratory virus infections.

References

- 1. jebmh.com [jebmh.com]

- 2. Peroxynitrite, a potent macrophage-derived oxidizing cytotoxin to combat invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound formation in viral pneumonia and its implication for pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

Methodological & Application

methods for detecting 8-Nitroguanosine in biological samples

Application Note & Protocols for the Detection of 8-Nitroguanosine in Biological Samples

For researchers, scientists, and drug development professionals, the accurate detection and quantification of this compound (8-nitroG) in biological samples is crucial for understanding its role in various physio-pathological processes. This compound is a significant biomarker for nitrative stress, which is implicated in inflammation, neurodegenerative diseases, and cancer.[1][2][3][4] This document provides detailed application notes and protocols for the principal methods of this compound detection.

Introduction to this compound

Under conditions of chronic inflammation, reactive nitrogen species (RNS) generated by inflammatory and epithelial cells can lead to DNA and RNA damage.[1] this compound is a major mutagenic lesion formed from the reaction of guanosine (B1672433) with RNS, such as peroxynitrite. Its presence in tissues and bodily fluids can serve as a valuable biomarker to assess the risk of inflammation-related carcinogenesis and to monitor disease progression and the efficacy of therapeutic interventions.

Methods for Detection

Several analytical techniques are available for the detection and quantification of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The primary methods include High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC).

Quantitative Data Summary

The following table summarizes the quantitative performance of various methods for this compound detection, providing a comparative overview to aid in selecting the most appropriate technique for a given research need.

| Method | Sample Type | Derivatization | Limit of Detection (LOD) / Sensitivity | Quantitative Range | Key Advantages |

| HPLC-ECD | Urine, DNA hydrolysates | Reduction to 8-aminoguanine (B17156) may be required | 20–1000 fmol/injection | Not explicitly stated | Good sensitivity, relatively low cost |

| LC-MS/MS | DNA hydrolysates, Urine | Not required (direct) or with derivatizing agents (e.g., MTNG) | 3 fmol (direct); 0.015 nM (with MTNG derivatization) | 31.25-2000 pg/ml (ELISA equivalent) | High sensitivity and specificity, allows for multiplexing |

| ELISA | Urine, Serum, Plasma, Cell/Tissue Lysates | Not applicable | ~1 ng/mL; 2 pg; 18.75 pg/ml | 31.25-2000 pg/ml | High throughput, relatively simple procedure |

| Immunohistochemistry (IHC) | Tissue sections | Not applicable | Semi-quantitative | Not applicable | Provides spatial localization within tissues |

Experimental Protocols

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a sensitive method for quantifying this compound, often after its conversion to a more electrochemically active derivative.

Protocol for this compound Detection in Urine by HPLC-ECD with Immunoaffinity Purification:

-

Sample Preparation:

-

Collect human urine samples.

-

Purify this compound from the urine using immunoaffinity columns prepared with an anti-8-nitroguanosine antibody.

-

-

Chromatographic Separation:

-

Utilize a high-performance liquid chromatography (HPLC) system.

-

The mobile phase and column specifications should be optimized for the separation of guanine (B1146940) derivatives.

-

-

Electrochemical Detection:

-

Employ a system with four sequential electrodes.

-

Electrode 1: Set at +250 mV to oxidize interfering compounds.

-

Electrodes 2 & 3: Set at -1000 mV for the online reduction of nitrated bases.

-

Electrode 4: Set at +150 mV to quantify the reduced derivatives.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Calculate the concentration in the samples by comparing their peak areas to the standard curve.

-

References

- 1. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Formation of this compound in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance | springermedicine.com [springermedicine.com]

Application Note: Quantitative Analysis of 8-Nitroguanosine in DNA by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Nitroguanosine (8-nitroG) is a significant biomarker for nitrative stress and DNA damage. It is formed when reactive nitrogen species (RNS), such as peroxynitrite, react with guanine (B1146940) residues in DNA.[1][2] Elevated levels of 8-nitroG are associated with various pathophysiological conditions, including inflammation, neurodegenerative diseases, and carcinogenesis.[1][2][3] Its presence in biological samples can serve as an indicator of nitrative damage and may be crucial for evaluating the risk of inflammation-related cancers.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique for the quantitative analysis of 8-nitroG in complex biological matrices. This method allows for precise measurement of this DNA lesion, even at very low concentrations. However, the inherent instability of 8-nitroguanine (B15626) in DNA, which can be rapidly depurinated, presents a significant analytical challenge.

This application note provides a detailed protocol for the sensitive and reliable quantification of 8-nitroguanine in DNA samples using LC-MS/MS, including an optional derivatization step to enhance specificity and sensitivity.

Formation of this compound

During inflammation, inducible nitric oxide synthase (iNOS) produces nitric oxide (NO), which can react with superoxide (B77818) anions (O₂⁻) to form the potent nitrating agent, peroxynitrite (ONOO⁻). Peroxynitrite can then nitrate (B79036) the guanine base at the C8 position, forming 8-nitroguanine. This lesion is chemically unstable and can be spontaneously released from the DNA backbone, creating an apurinic site, which is a mutagenic event.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of 8-nitroguanine involves several key stages, from initial sample preparation to final data acquisition and analysis. Due to the instability of 8-nitroguanine, which is easily lost during standard DNA extraction, a direct analysis method following nuclear membrane lysis is suggested to account for lesions in both DNA and RNA.

References

- 1. Formation of this compound in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Immunohistochemical Detection of 8-Nitroguanosine in Tissues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of 8-Nitroguanosine (8-NG) in tissue samples. This compound is a significant biomarker for nitrative stress, which is implicated in a variety of pathological conditions, including inflammation and carcinogenesis.[1][2][3] The detection of this modified nucleoside can offer valuable insights into disease mechanisms and the efficacy of therapeutic interventions.

Introduction

This compound is a product of nitrative damage to nucleic acids (both DNA and RNA) caused by reactive nitrogen species (RNS) such as peroxynitrite.[4][5][6] Peroxynitrite is formed from the reaction of nitric oxide (NO) and superoxide (B77818) anion (O₂⁻), which are often produced in excess during inflammatory responses.[2][7][8] The presence of this compound in tissues is a hallmark of nitrative stress and has been associated with various inflammation-related diseases and cancers.[2][9][10] Its detection via immunohistochemistry allows for the visualization and localization of this damage within the tissue architecture, providing crucial spatial information.

Applications

The immunohistochemical detection of this compound has been applied in a range of research and clinical settings:

-

Cancer Research: To evaluate the risk of inflammation-associated carcinogenesis and to correlate nitrative stress with tumor progression and prognosis.[1][2][10]

-

Inflammatory Diseases: To study the role of nitrative stress in the pathogenesis of chronic inflammatory conditions such as gastritis induced by Helicobacter pylori.[10]

-

Toxicology: To assess cellular damage caused by exposure to various toxins and environmental pollutants, including cigarette smoke.[11][12]

-

Drug Development: To evaluate the efficacy of therapeutic agents aimed at reducing nitrative stress and its downstream effects.

Formation of this compound

The formation of this compound is a multi-step process initiated by the production of reactive nitrogen species.

References

- 1. Immunohistochemical analysis of 8-nitroguanine, a nitrative DNA lesion, in relation to inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of this compound in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 10. scispace.com [scispace.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Analysis of urinary 8-nitroguanine, a marker of nitrative nucleic acid damage, by high-performance liquid chromatography-electrochemical detection coupled with immunoaffinity purification: association with cigarette smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Use of 8-Nitroguanosine in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 8-nitroguanosine, a critical molecule for studying nitrative stress and its implications in various disease models. Detailed protocols, quantitative data, and pathway diagrams are presented to facilitate its application in research and drug development.

Introduction

This compound is a nitrated nucleoside formed from the reaction of guanosine (B1672433) with reactive nitrogen species (RNS).[1] It serves as a crucial biomarker for nitrative damage to DNA and RNA, which is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3][4] The presence of this compound in biological systems indicates a state of nitrative stress, making it a valuable tool for investigating the molecular mechanisms underlying these pathologies. Its mutagenic potential, primarily causing G:C to T:A transversions, is also a key area of research.[2][5]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of 8-bromoguanosine (B14676) with a nitrite (B80452) source. While various methods exist, the following protocol is based on established procedures.[1][6][7]

Experimental Protocol: Synthesis of this compound from 8-Bromoguanosine

Materials:

-

8-Bromoguanosine

-

Sodium nitrite (NaNO₂)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Methanol (B129727) (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Reverse-phase high-performance liquid chromatography (HPLC) system

-

Lyophilizer

Procedure:

-

Dissolve 8-bromoguanosine in anhydrous DMSO.

-

Add an excess of sodium nitrite to the solution.

-

Incubate the reaction mixture at 70°C for 3 hours.[6]

-

After incubation, cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water.

-

Purify the resulting this compound using reverse-phase HPLC.

-

Column: C18 column

-

Mobile Phase: A gradient of methanol in water with 0.1% TFA.

-

Detection: UV detector at a wavelength of approximately 396 nm.[8]

-

-

Collect the fractions containing this compound.

-

Confirm the identity of the product by its absorption spectrum and mass spectrometry (expected molecular mass: 327 Da).[6]

-

Lyophilize the purified fractions to obtain this compound as a solid.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 8-Bromoguanosine | [6] |

| Reagent | Sodium nitrite | [6] |

| Solvent | Anhydrous Dimethyl Sulfoxide | [6] |

| Reaction Temperature | 70°C | [6] |

| Reaction Time | 3 hours | [6] |

| Purification Method | Reverse-phase HPLC | [6] |

| Yield | 10–20% | [6] |

| Molecular Mass | 327 Da | [6] |

Synthesis Workflow

Applications in Research

This compound is a versatile molecule for studying the impact of nitrative stress in various biological contexts.

1. Biomarker for Nitrative Damage: The presence of this compound in cellular DNA and RNA is a direct indicator of damage caused by RNS.[3] Its detection and quantification in biological samples can be used to assess the level of nitrative stress in tissues and cells under different pathological conditions.[4][9]

2. Investigation of Mutagenesis: this compound is known to be a mutagenic lesion that can lead to G to T transversions.[2] This property is exploited in studies aimed at understanding the mechanisms of inflammation-induced carcinogenesis. The unstable nature of 8-nitro-2'-deoxyguanosine (B12904573) in DNA, which can lead to depurination and the formation of an apurinic site, is a key aspect of its mutagenicity.[2][7]

3. Elucidation of Signaling Pathways: Nitrated guanine (B1146940) nucleosides and nucleotides can interfere with normal cellular signaling. They may affect the function of GTP-binding proteins and cGMP-dependent enzymes, thereby modulating various signal transduction pathways.[2][5]

Signaling Pathway Implication

Protocols for the Detection and Quantification of this compound

Accurate quantification of this compound is essential for its use as a biomarker.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the sensitive detection of 8-nitroguanine (B15626), the nucleobase of this compound.[10][11][12]

Materials:

-

DNA/RNA isolated from cells or tissues

-

Nuclease P1

-

Alkaline phosphatase

-

Internal standard (e.g., [¹³C,¹⁵N₂]-8-nitroguanine)

-

LC-MS/MS system

Procedure:

-

DNA/RNA Digestion:

-

Digest the isolated nucleic acids to nucleosides using nuclease P1 followed by alkaline phosphatase.

-

-

Sample Preparation:

-

Add a known amount of the internal standard to the digested sample.

-

The use of derivatization agents like 6-methoxy-2-naphthyl glyoxal (B1671930) (MTNG) can enhance sensitivity.[10][11]

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Use a suitable reverse-phase column for separation.

-

Set the mass spectrometer to monitor the specific transitions for this compound and the internal standard.

-

-

Quantification:

-

Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard.

-

Quantitative Data for this compound Stability and Detection

| Parameter | Condition | Value | Reference |

| Half-life of 8-nitro-2'-deoxyguanosine | In single-stranded DNA at 37°C | 1.6 hours | [8][12] |

| In double-stranded DNA at 37°C | 2.4 hours | [8][12] | |

| As a monodeoxynucleoside at 25°C | ~6 minutes | [12] | |

| LC-MS/MS Detection | Limit of Quantification (for 8-nitroguanine) | 3.0 nM | [10] |

| Limit of Detection (for 8-nitroguanine) | 3 fmol | [12] |

Conclusion

The synthesis and application of this compound provide invaluable tools for researchers studying the roles of nitrative stress in health and disease. The protocols and data presented here offer a foundation for the successful implementation of this compound-based assays in the laboratory. Careful consideration of the stability of this compound, particularly in its deoxy-form within DNA, is crucial for accurate experimental design and data interpretation.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of this compound in cellular RNA as a biomarker of exposure to reactive nitrogen species - PubMed [pubmed.ncbi.nlm.nih.gov]